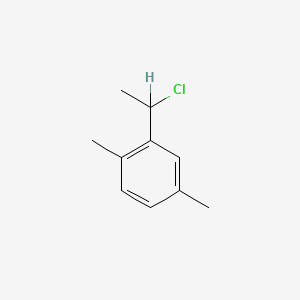

2-(1-Chloroethyl)-1,4-dimethylbenzene

Cat. No. B1619657

Key on ui cas rn:

57527-74-9

M. Wt: 168.66 g/mol

InChI Key: ZPBVKSBGMQFLMA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04490532

Procedure details

Gaseous hydrogen chloride was passed into a cold (5° to 10°), rapidly stirred solution of 240 ml (1.96 m) p-xylene, 54.75 ml (0.98 m) acetaldehyde (I) and 55 ml petroleum ether (30°-60° fraction) until the conversion (monitored by means of nuclear magnetic resonance spectroscopy) of aldehyde I to bis-1-chloroethyl ether (II) was complete. The lower, aqueous phase was removed and 240 ml (1.96 m) p-xylene (III) was added. The reaction mixture was cooled and maintained in the temperature range 0° to 5° while the introduction of hydrogen chloride and rapid stirring were continued. Concentrated sulfuric acid, 54.75 ml (1.03 m), was added during 40 minutes. After the addition was complete, stirring and cooling were continued for 90 minutes. The reaction mixture was then quenched with 200 ml water. The resulting mixture was neutralized with concentrated ammonium hydroxide and the organic phase was collected. Petroleum ether (37 ml) was distilled from the organic phase at atmospheric pressure. Fractional distillation of the remainder of the product mixture at reduced pressure (about 30 mm Hg) afforded 317.6 g (3.00 m) xylene III and 82.3 g (0.49 m) chloride IV. The isolated yield of chloride IV was 50% based on aldehyde I or 53% based on consumed xylene III.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

bis-1-chloroethyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

petroleum ether

Quantity

55 mL

Type

solvent

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[CH:2](=O)[CH3:3].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1>>[Cl:1][CH:6]([C:11]1[CH:10]=[C:9]([CH3:12])[CH:8]=[CH:7][C:2]=1[CH3:3])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

54.75 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

bis-1-chloroethyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

rapid stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower, aqueous phase was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

240 ml (1.96 m) p-xylene (III) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained in the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

range 0° to 5° while the introduction of hydrogen chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated sulfuric acid, 54.75 ml (1.03 m), was added during 40 minutes

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then quenched with 200 ml water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase was collected

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Petroleum ether (37 ml) was distilled from the organic phase at atmospheric pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fractional distillation of the remainder of the product mixture at reduced pressure (about 30 mm Hg)

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C)C1=C(C=CC(=C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 82.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |